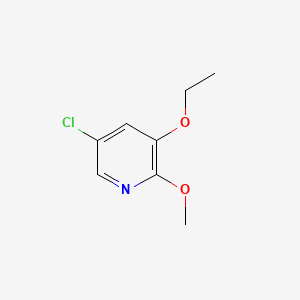
5-Chloro-3-éthoxy-2-méthoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethoxy-2-methoxypyridine: is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, characterized by the presence of chlorine, ethoxy, and methoxy substituents on the pyridine ring
Applications De Recherche Scientifique
Chemistry: 5-Chloro-3-ethoxy-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, 5-Chloro-3-ethoxy-2-methoxypyridine can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound is used in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds .
Result of Action
As a reagent in the suzuki–miyaura coupling reaction , it contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxy-2-methoxypyridine typically involves the chlorination of 3-ethoxy-2-methoxypyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of 5-Chloro-3-ethoxy-2-methoxypyridine may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Chloro-3-ethoxy-2-methoxypyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-3-ethoxy-2-methoxypyridine or 5-thio-3-ethoxy-2-methoxypyridine can be obtained.
Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.
Reduction Products: Reduction can lead to dechlorinated derivatives or other reduced forms of the compound.
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-methoxypyridine
- 3-Ethoxy-2-methoxypyridine
- 5-Chloro-3-ethoxypyridine
Comparison: 5-Chloro-3-ethoxy-2-methoxypyridine is unique due to the specific arrangement of its substituents The presence of both ethoxy and methoxy groups on the pyridine ring, along with the chlorine atom, imparts distinct chemical properties that differentiate it from similar compounds
Propriétés
IUPAC Name |
5-chloro-3-ethoxy-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNYKLDTGCZLRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682439 |
Source


|
| Record name | 5-Chloro-3-ethoxy-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-67-4 |
Source


|
| Record name | 5-Chloro-3-ethoxy-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
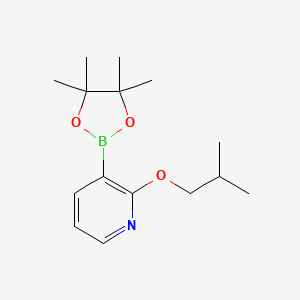
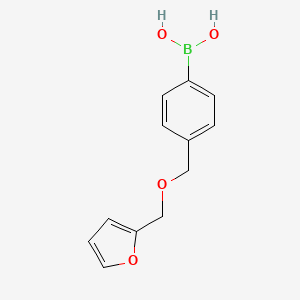
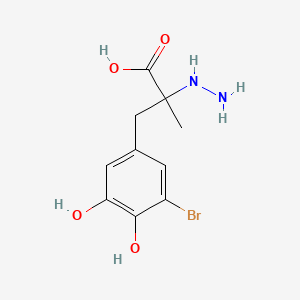
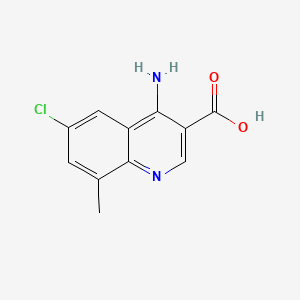

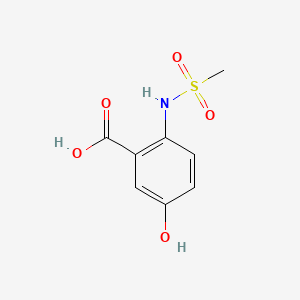
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)

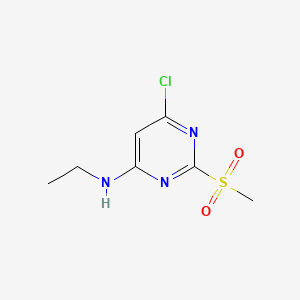
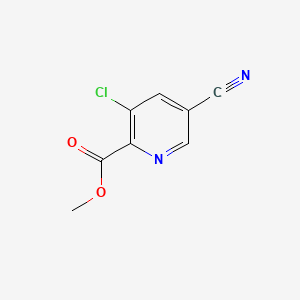
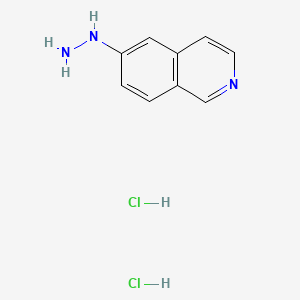
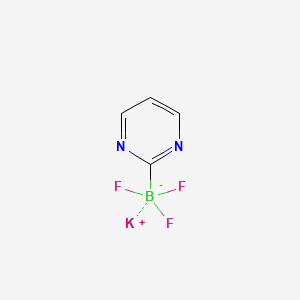

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)
